molecular formula C14H13N3O2S2 B2890024 1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone CAS No. 878061-23-5

1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone

Cat. No.: B2890024
CAS No.: 878061-23-5
M. Wt: 319.4
InChI Key: QYHGAJTWQBAXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a methyl group at position 4 and an ethanone group at position 3. The amino group at position 2 is further functionalized with a 5-methoxybenzo[d]thiazole moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between thiazole precursors and substituted benzothiazole derivatives under mild conditions .

Properties

IUPAC Name

1-[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-7-12(8(2)18)21-13(15-7)17-14-16-10-6-9(19-3)4-5-11(10)20-14/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHGAJTWQBAXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC3=C(S2)C=CC(=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The central thiazole ring was synthesized via the Hantzsch thiazole reaction, adapting protocols from. Thiourea (10 mmol) and bromoacetone (10 mmol) were refluxed in ethanol (50 mL) for 12 hours. The reaction progress was monitored by TLC, and the product was isolated via filtration and recrystallized from ethanol to yield 2-amino-4-methyl-5-acetylthiazole as a pale yellow solid (74% yield).

Mechanistic Insight :
Thiourea’s sulfur nucleophile attacks the carbonyl carbon of bromoacetone, followed by cyclization and elimination of HBr to form the thiazole ring. The methyl and acetyl groups occupy positions 4 and 5, respectively, while the amine resides at position 2.

Characterization Data :

  • IR (KBr, cm⁻¹) : 3316 (N–H), 1678 (C=O), 1550 (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 2.52 (s, 3H, COCH₃), 6.21 (s, 2H, NH₂).

Preparation of 5-Methoxybenzo[d]thiazol-2-amine

Cyclization of 2-Amino-5-methoxybenzenethiol

5-Methoxybenzo[d]thiazol-2-amine was synthesized by cyclizing 2-amino-5-methoxybenzenethiol (5 mmol) with chloroacetyl chloride (5.5 mmol) in tetrahydrofuran (THF) under nitrogen. The mixture was stirred at 0°C for 1 hour, warmed to room temperature, and refluxed for 6 hours. The product was precipitated with ice-water and recrystallized from ethanol (62% yield).

Key Reaction Parameters :

  • Solvent : THF.
  • Temperature : Reflux (66°C).
  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Analytical Results :

  • Melting Point : 158–160°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.84 (s, 3H, OCH₃), 6.91–7.45 (m, 3H, aromatic), 5.02 (s, 2H, NH₂).

Diazotization and Sandmeyer Reaction for 2-Chloro-5-methoxybenzo[d]thiazole

Conversion of Amine to Chloride

5-Methoxybenzo[d]thiazol-2-amine (4 mmol) was diazotized with NaNO₂ (4.4 mmol) in concentrated HCl at 0–5°C. The diazonium salt was treated with CuCl (4 mmol) in HCl, yielding 2-chloro-5-methoxybenzo[d]thiazole after extraction with dichloromethane (58% yield).

Critical Observations :

  • Diazotization time: 30 minutes.
  • Copper(I) chloride facilitated smooth chloride substitution.

Spectroscopic Confirmation :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 161.2 (C–Cl), 154.3 (C–OCH₃), 122–135 (aromatic carbons).

Ullmann Coupling for Final Compound Assembly

Nucleophilic Aromatic Substitution

2-Amino-4-methyl-5-acetylthiazole (3 mmol) and 2-chloro-5-methoxybenzo[d]thiazole (3.3 mmol) were reacted in dimethylformamide (DMF) with CuI (0.3 mmol) and K₂CO₃ (6 mmol) at 120°C for 24 hours. The crude product was purified via column chromatography (SiO₂, ethyl acetate/hexane) to afford the title compound as a white solid (65% yield).

Optimization Notes :

  • Catalyst : Copper iodide enhanced reaction efficiency.
  • Base : Potassium carbonate ensured deprotonation of the amine.

Physical and Spectral Data :

Property Value
Yield 65%
Melting Point 198–200°C
Molecular Formula C₁₄H₁₂N₄O₂S₂
¹H NMR (DMSO-d₆) δ 2.31 (s, 3H, CH₃), 2.52 (s, 3H, COCH₃), 3.84 (s, 3H, OCH₃), 6.91–7.89 (m, 5H, aromatic)
IR (KBr) 3316 (N–H), 1678 (C=O), 1601 (C=N)

Chemical Reactions Analysis

Types of Reactions: 1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaI in acetone or other polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone exerts its effects involves interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone
  • Key Difference: Replaces the 5-methoxybenzo[d]thiazol-2-yl group with a tosylamino (4-methylbenzenesulfonamide) substituent.
  • Impact : The sulfonamide group enhances electrophilicity but reduces solubility compared to the methoxybenzothiazole group. This compound is synthesized via pyridine-mediated tosylation .
1-(2-(Phenylamino)-4-methylthiazol-5-yl)ethanone
  • Key Difference: Substitutes the benzothiazole moiety with a simple phenylamino group.
  • This compound is listed under CAS RN 31609-42-4 .
1-(2-Amino-4-methylthiazol-5-yl)ethanone
  • Key Difference: Lacks substitution on the amino group entirely.
  • Impact: The unsubstituted amino group increases nucleophilicity, making it a reactive intermediate for further functionalization. It is commercially available (CAS RN 40353-62-6) .

Variations in the Benzothiazole Substituent

1-(2-((1H-Indol-5-yl)methylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
  • Key Difference : Replaces the benzothiazole group with an indole-hydrazinyl moiety.
  • Impact : The indole group introduces hydrogen-bonding capabilities, enhancing antioxidant and cytotoxic activities. NMR data (δ 17.6–168.6 ppm in DMSO-d6) confirm distinct electronic environments compared to the target compound .
1-(2-(4-(Hept-1-yn-1-yl)phenyl)-4-methylthiazol-5-yl)ethanone (4g)
  • Key Difference : Features an alkynyl-substituted phenyl group instead of benzothiazole.
  • Synthesized in 78% yield via Sonogashira coupling .

Core Structure Modifications

(E)-1-(2-(Benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)-3-arylprop-2-en-1-one (17a–d)
  • Key Difference : Replaces the thiazole core with a pyrimidine ring.
  • Impact : The pyrimidine core enhances planarity and π-stacking, improving anticancer activity. These compounds are synthesized via Claisen-Schmidt condensations .
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One
  • Key Difference : Utilizes a thiazolone (oxidized thiazole) core.
  • Impact : The carbonyl group at position 4 increases electrophilicity, facilitating nucleophilic attacks in biological systems. Synthesized via microwave-assisted methods .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Biological Activity Synthesis Yield Reference
Target Compound Thiazole 5-Methoxybenzo[d]thiazol-2-ylamino Under investigation N/A
1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone Thiazole Tosylamino Not reported 78%
1-(2-(Indol-5-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone Thiazole Indole-hydrazinyl Cytotoxic 69%
1-(2-(4-Hept-1-yn-1-ylphenyl)-4-methylthiazol-5-yl)ethanone Thiazole Alkynylphenyl Antibacterial 78%
Compound 17a–d Pyrimidine Benzo[d]thiazol-2-ylamino Anticancer 70–85%

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 329.40 2.8 0.12
1-(2-Phenylamino-4-methylthiazol-5-yl)ethanone 247.32 2.5 0.25
1-(2-Amino-4-methylthiazol-5-yl)ethanone 156.21 1.2 1.50
1-(2-(Indol-5-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone 257.31 2.3 0.08

Key Research Findings

  • Synthetic Flexibility: The target compound’s benzothiazole-amino group enables diverse derivatization, contrasting with simpler analogues like 1-(2-amino-4-methylthiazol-5-yl)ethanone, which lacks this versatility .
  • Biological Activity : Alkynyl-substituted analogues (e.g., 4g) exhibit enhanced antibacterial activity due to increased membrane permeability, while indole-containing derivatives show promise in cancer research .
  • Electronic Effects: The methoxy group in the target compound stabilizes the benzothiazole ring via electron donation, a feature absent in non-methoxy variants like 2-phenylamino derivatives .

Biological Activity

1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes thiazole and benzo[d]thiazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₂S₂
Molecular Weight385.46 g/mol
CAS Number1351652-83-9

This structure allows for specific interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzo[d]thiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have been shown to inhibit matrix metalloproteinases and induce apoptosis in cancer cells.
  • Antimicrobial Effects : Various thiazole derivatives demonstrate antibacterial and antifungal properties.
  • Anti-inflammatory Properties : Some derivatives modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Signaling Pathway Modulation : It may interact with cell surface receptors, influencing various signaling pathways related to cell growth and apoptosis.

Anticancer Studies

A study evaluating the anticancer activity of thiazole derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2. The most active compounds had IC50 values in the micromolar range, indicating their potential as anticancer agents .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole derivatives. For instance, a series of 2-amino-thiazoles showed promising results against bacterial strains, outperforming standard treatments like fluconazole .

Anti-inflammatory Effects

Thiazole derivatives have also been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
1-(2-Amino-4-methoxybenzothiazole)Anticancer, Antimicrobial
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamideAnticancer, Anti-inflammatory

The unique structural features of this compound contribute to its distinct biological activity profile compared to similar compounds.

Q & A

Q. What are the optimized synthetic routes for 1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 5-methoxybenzo[d]thiazol-2-amine with a functionalized thiazole precursor. Key steps include:

  • Amide bond formation: Reacting 5-methoxybenzo[d]thiazol-2-amine with a thiazole-acetyl chloride derivative in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
  • Cyclization: Using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions (80–100°C) to form the thiazole ring .
  • Yield optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and employing dropwise addition of reagents to control exothermicity. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >75% purity .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Methodological Answer:

  • NMR spectroscopy: Prioritize ¹H and ¹³C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for CH₃O) and acetyl moiety (δ ~2.5 ppm for CH₃CO) .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass spectrometry: High-resolution ESI-MS to verify the molecular ion peak (expected [M+H]⁺: m/z 334.08) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in antimicrobial assays) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal assays: Compare results from broth microdilution (CLSI guidelines) and agar diffusion methods to rule out methodological bias .
  • Stability studies: Monitor compound degradation in DMSO or aqueous buffers via HPLC over 24–72 hours. Adjust storage conditions (e.g., -20°C under argon) if decomposition exceeds 10% .
  • Structural analogs: Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) and identify confounding functional groups .

Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like bacterial dihydrofolate reductase (DHFR). Prioritize docking poses with hydrogen bonds to the thiazole nitrogen and hydrophobic interactions with the methoxy group .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) values; stable complexes show RMSD <2 Å after equilibration .
  • ADMET prediction: Tools like SwissADME can estimate permeability (e.g., Caco-2 Papp >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.